6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one
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Overview
Description
Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan, a type of natural compound isolated from the twigs and leaves of Derris robusta This compound belongs to the pterocarpan family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterocarpadiol B is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves extracting the compound from the ethanol extract of the twigs and leaves of Derris robusta . The structure of Pterocarpadiol B is elucidated using extensive spectroscopic analysis, including NMR and mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol B due to its rarity and the complexity of its extraction process. Most of the available compound is obtained through small-scale extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Pterocarpadiol B can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically studied to understand the compound’s reactivity and potential modifications for enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Pterocarpadiol B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in Pterocarpadiol B under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest for synthetic chemists aiming to develop new reactions and methodologies.
Biology: Pterocarpadiol B exhibits various biological activities, including antioxidant and antibacterial properties. These activities make it a potential candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Pterocarpadiol B involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- Pterocarpadiol A
- Pterocarpadiol C
- Pterocarpadiol D
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3 |
InChI Key |
KCZDVVIQRZQQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O |
Origin of Product |
United States |
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